

Hexalure: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexalure, chemically known as (Z)-7-hexadecen-1-yl acetate, is a synthetic compound primarily recognized for its role as an insect sex attractant, or parapheromone.[1][2] It was initially developed in the 1970s for pest management, particularly for monitoring and controlling populations of the pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton agriculture.[1][2] Although initially mistaken for the natural sex pheromone, it was later understood to be a mimic of the true pheromone, gossyplure.[1] Hexalure functions by attracting male moths, thereby disrupting their mating cycles, which is a key strategy in integrated pest management (IPM).[1][3] Its mechanism is based on behavioral manipulation rather than toxicity, presenting an environmentally conscious alternative to conventional insecticides.[3] This guide provides a detailed overview of the physical and chemical properties of Hexalure, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

Hexalure is a long-chain fatty acid derivative, specifically a carboxylic ester.[1][4] It presents as a clear, oily, and slightly viscous liquid with a mild, pleasant odor reminiscent of freshly cut grass.[2][5]

Data Summary

The quantitative physical and chemical properties of **Hexalure** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	[(Z)-hexadec-7-enyl] acetate	[1][4]
CAS Registry Number	23192-42-9	[1][2][4]
Synonyms	(Z)-7-Hexadecenyl acetate, cis-7-Hexadecenyl acetate, Hexalene	[2][4]
Molecular Formula	C18H34O2	[1][4]
Molecular Weight	282.46 g/mol (also cited as 282.5 g/mol)	[1][2][4]
Appearance	Clear oily liquid	[2][5]
Melting Point	<25 °C	[6][7]
Boiling Point	100-104 °C at 0.001 Torr; 121.5-124.5 °C at 0.008-0.140 Torr	[2][6]
Density	0.875 g/cm ³	[7]
Refractive Index (n_D ²⁵)	1.4484	[2]
Vapor Pressure	1.61E-05 mmHg at 25°C	[7]
Flash Point	98.7 °C	[7]
Solubility	Insoluble in water; Soluble in hexane, ether, acetone, and benzene.	[2][5][8]
InChI Key	QVXFGVVYTKZLJN- KHPPLWFESA-N	[1][4]

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

Hexalure functions as a competitive attractant, mimicking the natural sex pheromones released by female pink bollworm moths to attract males.[1] This action disrupts the natural mating process, reducing population density over time.[1] The mechanism is initiated when volatile Hexalure molecules bind to specific olfactory receptors (ORs) located on the antennae of the male moth.[1] This binding event triggers a signal transduction cascade within the olfactory receptor neurons (ORNs), leading to the generation of an electrical signal.[1] This signal is then processed by the moth's brain, resulting in a behavioral response where the male moth flies upwind towards the pheromone source, believing it to be a receptive female.[1]

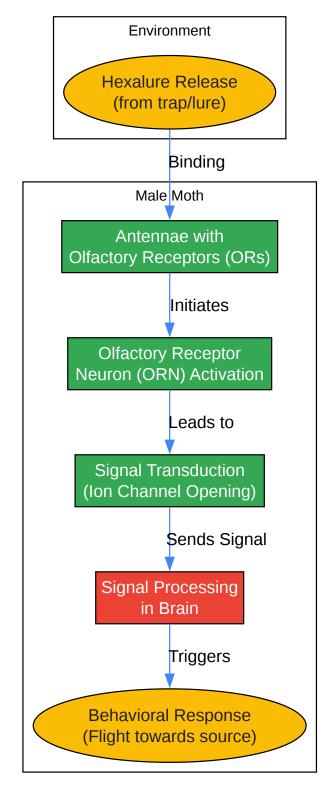


Figure 1: Hexalure Signaling Pathway in Male Moths

Click to download full resolution via product page

Figure 1: Hexalure Signaling Pathway in Male Moths

Experimental ProtocolsSynthesis of Hexalure

The synthesis of **Hexalure**, specifically the cis isomer which is the active form, generally involves a two-step process starting from an acetylenic precursor.[9] The final step is a selective hydrogenation which is critical for achieving the desired stereochemistry.

Methodology:

- Esterification: The synthesis typically begins with the esterification of cis-7-hexadecen-1-ol. Key parameters for this reaction include using a molar ratio of 1:1.2 (alcohol to acetic acid) and refluxing at 120°C for 6–8 hours with a catalyst concentration of 2–3% w/w.[1]
- Selective Hydrogenation: An acetylenic ester precursor is hydrogenated using a palladium catalyst (e.g., 5% palladium on CaCO₃) poisoned with a substance like quinoline.[5] The poisoning prevents over-hydrogenation to the alkane and ensures the formation of the cis (Z) double bond. The reaction is carried out at room temperature until one molar equivalent of hydrogen has been absorbed.[5]
- Purification: Post-reaction, the product is purified. This involves neutralization with a weak base such as sodium bicarbonate, followed by vacuum distillation to isolate **Hexalure** with a purity of 85–90%.[1] Further purification can be achieved through column chromatography.

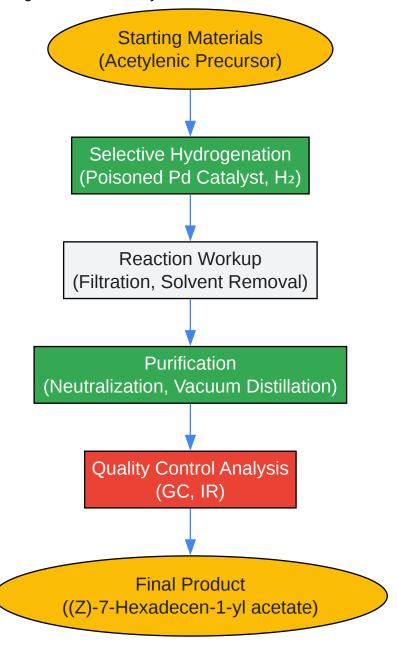


Figure 2: General Synthesis Workflow for Hexalure

Click to download full resolution via product page

Figure 2: General Synthesis Workflow for Hexalure

Analytical Methods for Quality Control

The efficacy of **Hexalure** is highly dependent on its isomeric purity, as the trans isomer is significantly less active. Therefore, robust analytical methods are essential for quality control.

Foundational & Exploratory

Gas-liquid chromatography (GLC) and infrared (IR) spectroscopy are primary techniques used for this purpose.[9]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the **Hexalure** sample is prepared in a suitable volatile solvent, such as hexane.
- Injection: A small volume of the prepared sample is injected into the GC system.
- Separation: The sample is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a capillary column (e.g., DEGS or Carbowax 20M).[9] The cis and trans isomers are separated based on their differential interactions with the stationary phase of the column.[9]
- Detection & Analysis: As the separated components elute from the column, they are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
 - FID provides quantitative data based on the area of the peaks, allowing for the determination of the cis:trans isomer ratio.
 - MS fragments the molecules and provides a mass spectrum, which can confirm the identity of the compound and its isomers by comparing the fragmentation patterns to a known standard.[4]
- Data Interpretation: The retention times and peak areas are compared against a certified reference standard to determine the identity, purity, and isomeric ratio of the sample.

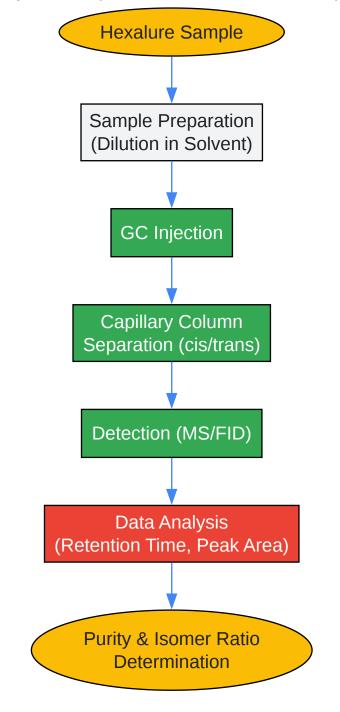


Figure 3: Analytical Workflow for Hexalure Purity

Click to download full resolution via product page

Figure 3: Analytical Workflow for **Hexalure** Purity

Methodology: Infrared (IR) Spectroscopy

While less precise than capillary GC for quantification, IR spectroscopy can provide a rapid, rough estimate of the trans isomer content.[9] The analysis relies on the characteristic absorption band of the C-H bond out-of-plane bending vibration for trans double bonds, which typically appears around 965 cm⁻¹. The presence and intensity of this peak can indicate contamination with the trans isomer.

Conclusion

Hexalure remains a compound of significant interest in the field of chemical ecology and pest management. Its well-defined physical and chemical properties, coupled with a clear mechanism of action, make it an effective tool for controlling pink bollworm populations. The synthesis and analytical protocols outlined in this guide are crucial for ensuring the production of high-purity, active material for both research and commercial applications. A thorough understanding of these technical aspects is fundamental for professionals engaged in the development and application of pheromone-based pest control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hexalure|(Z)-7-Hexadecen-1-yl Acetate|CAS 23192-42-9 [benchchem.com]
- 2. Hexalure [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. Hexalure | C18H34O2 | CID 5363554 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3702358A Cis 1 hexadecen-1-ol acetate as an attractant for adult male pink bollworm moths Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. academic.oup.com [academic.oup.com]

 To cite this document: BenchChem. [Hexalure: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013449#physical-and-chemical-properties-of-hexalure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com